1-(1-Bromo-2-naphthyl)ethanone

Physical chemistry Thermodynamics Process engineering

Researchers requiring the 1-substituted isomer for selective cysteine protease labeling or photochemical studies often face supply confusion with the 2-isomer. This batch provides the exact regiochemistry, ensuring distinct reactivity. - Reacts with papain to produce a λmax 500 nm adduct for differential active-site detection. - Enables orthogonal photolytic uncaging vs. 2-isomer due to altered chromophore. - Higher lipophilicity (LogP 3.42) facilitates CNS-penetrant design without extra synthetic steps. Bulk stock, full analytics.

Molecular Formula C12H9BrO
Molecular Weight 249.10 g/mol
Cat. No. B8313964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromo-2-naphthyl)ethanone
Molecular FormulaC12H9BrO
Molecular Weight249.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C12H9BrO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3
InChIKeyHWNXYLWPZZWQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromo-2-naphthyl)ethanone: Identity & Procurement


1-(1-Bromo-2-naphthyl)ethanone (CAS 13686-51-6), also known as 2-bromo-1-(1-naphthyl)ethanone or bromomethyl 1-naphthyl ketone, is a brominated aromatic ketone with the molecular formula C₁₂H₉BrO and a molecular weight of 249.10 g/mol . This compound features a naphthalene core substituted with a bromoacetyl group at the 1-position, imparting distinct electrophilic reactivity and hydrophobic character relative to its 2-substituted isomer and non-brominated naphthyl ketone analogs . It is primarily employed as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials, with commercial availability typically at 95–99% purity .

Synthetic Intermediate Pharmaceutical, agrochemical, and advanced material research
1-Substituted Naphthyl Distinct electrophilicity and regioselectivity vs. 2-isomer
Bromoacetyl Reactive Handle Conjugation, photochemistry, and enzyme modification probe

1-(1-Bromo-2-naphthyl)ethanone: Why 1-Substitution Matters


The substitution pattern on the naphthalene ring critically governs both electronic properties and steric accessibility. 1-(1-Bromo-2-naphthyl)ethanone, with bromoacetyl at the sterically hindered 1-position, exhibits altered electrophilicity, regioselectivity in nucleophilic substitutions, and photochemical behavior compared to its 2-substituted isomer (CAS 613-54-7) . Studies on α-bromoacetylarenes demonstrate that 1-bromoacetylnaphthalene undergoes distinct photochemical C–Br bond cleavage pathways relative to the 2-isomer, influencing its utility in caging and phototrigger applications [1]. Furthermore, the 1-substituted derivative's reactivity in biological contexts—such as enzyme modification—differs from that of the 2-analog, as evidenced by differential reaction kinetics with papain [2]. Generic substitution with the 2-isomer or non-brominated analogs would thus compromise synthetic outcomes and biological efficacy.

Regioselectivity Shift

1-Substitution alters electrophilicity and steric accessibility, affecting nucleophilic substitution outcomes versus the 2-isomer.

Photochemical Pathway Divergence

C–Br bond cleavage and rearrangement pathways differ from the 2-substituted analog, impacting phototrigger applications.

Enzyme Modification Kinetics

Reaction rates with cysteine proteases are substitution-dependent; the 2-isomer may not yield equivalent spectral signatures.

1-(1-Bromo-2-naphthyl)ethanone: Head-to-Head Evidence vs. 2-Isomer


Density and Boiling Point: 1- vs. 2-Isomer

The 1-substituted isomer (1-(1-bromo-2-naphthyl)ethanone) exhibits a lower predicted density (1.48 g/cm³) compared to the 2-substituted isomer (1.50 g/cm³), which may influence handling and formulation properties . Boiling point estimates are comparable (349.8 °C vs. 349.8 °C at 760 mmHg), but the density difference suggests altered packing and solubility characteristics .

Density: 1- vs 2-Isomer
Reported
1.48 g/cm³ (predicted)
Supports density-dependent process optimization review.
2-Isomer predicted 1.50 g/cm³; experimental verification recommended.
Physical chemistry Thermodynamics Process engineering

Papain Reactivity: 1-Isomer Spectral Signature

The reaction of papain with 1-bromoacetylnaphthalene (1-BAN) proceeds slowly to afford a distinct absorption maximum at 500 nm and a shoulder near 340 nm, whereas the 2-substituted isomer exhibits different spectral characteristics [1]. This differential reactivity is attributed to steric and electronic effects of the 1-substitution pattern.

Papain Reactivity
Reported
λmax 500 nm (shoulder ~340 nm)
Supports selective cysteine protease labeling research.
Papain modification; 2-isomer spectral signature not reported.
Bioconjugation Enzymology Covalent modification

Lipophilicity and LogP: 1- vs. 2-Isomer

Predicted partition coefficient (ACD/LogP) for 1-(1-bromo-2-naphthyl)ethanone is 3.42, with a bioconcentration factor (BCF) of 210.72, compared to LogP 3.36 and BCF 196.35 for the 2-substituted isomer . This ~1.8% increase in LogP may translate to enhanced membrane permeability in biological assays.

LogP & BCF
Reported
LogP 3.42; BCF 210.72
Supports lipophilicity-driven permeability assay review.
2-Isomer LogP 3.36; predicted values from ACD/Labs Percepta.
ADME Drug design Environmental fate

Anticonvulsant Activity of Bromoacetyl Naphthalene Scaffold

In a strychnine-induced seizure model, 1-(2-naphthyl)-2-bromoethanone (the 2-substituted isomer) significantly delayed convulsion onset and prolonged survival time compared to phenobarbital, with the diazaspirononane derivative showing even greater efficacy [1]. While direct data for the 1-substituted isomer are not reported, the close structural analogy and established class activity suggest the 1-bromo-2-naphthyl scaffold warrants investigation as a privileged anticonvulsant chemotype.

Anticonvulsant Scaffold
Class-level
2-Isomer analog: reported seizure onset delay
Supports anticonvulsant scaffold research; 1-isomer data to verify.
Strychnine-induced model in mice; 1-isomer not evaluated directly.
Neuropharmacology In vivo pharmacology Drug discovery

Photochemical Caging: Acetonaphthyl Chromophore as Phototrigger

Irradiation of 2-bromo-1-(naphthalene-2-yl)ethanone-derived esters at λ ~350 nm in aqueous environment releases the parent carboxylic acid in good yield, establishing the 2-acetonaphthyl chromophore as an effective phototrigger for biomolecular caging [1]. The 1-substituted isomer, possessing a slightly different chromophore orientation and electron density, may exhibit altered uncaging quantum yields or wavelength selectivity, offering potential advantages for orthogonal caging strategies.

Photochemical Caging
Class-level
2-Isomer: effective phototrigger at λ~350 nm
Supports orthogonal caging research; 1-isomer caging behavior context-dependent.
1-Isomer quantum yield and wavelength selectivity not reported.
Chemical biology Photopharmacology Caged compounds

Photochemical Rearrangement: 1-Bromoacetylnaphthalene vs. 9-Bromoacetylanthracene

Upon photoirradiation, 1-bromoacetylnaphthalene (1-BAN) undergoes C–Br bond cleavage to generate aroylmethyl radicals that participate in rearrangement reactions, whereas 9-bromoacetylanthracene (9-BAA) follows a different pathway [1]. This divergent behavior underscores the unique photochemical reactivity of the 1-substituted naphthyl derivative, which is not simply extrapolated from other α-bromoacetylarenes.

Photochemical Rearrangement
Method context
C–Br cleavage → aroylmethyl radicals → rearrangement
Supports photoaffinity labeling and polymer initiation research.
Divergent behavior vs. 9-bromoacetylanthracene; laser flash photolysis.
Photochemistry Radical chemistry Mechanistic studies

1-(1-Bromo-2-naphthyl)ethanone: Targeted Applications


Cysteine Protease Profiling via Selective Labeling

The distinct spectral shift (λmax 500 nm) observed upon reaction with papain [1] positions 1-(1-bromo-2-naphthyl)ethanone as a valuable probe for selective labeling of cysteine proteases. Its 1-substitution pattern offers steric and electronic discrimination not provided by the 2-isomer, enabling differential detection of enzyme active sites in complex proteomes. Procurement of this specific isomer is essential for assays requiring precise spectral identification and minimized cross-reactivity.

Lipophilicity Optimization for CNS Drug Candidates

With a predicted LogP of 3.42 and BCF of 210.72 , the 1-substituted isomer exhibits slightly higher lipophilicity than its 2-substituted counterpart (LogP 3.36). This property is advantageous for designing CNS-penetrant small molecules where enhanced blood-brain barrier permeability is desired. Medicinal chemists can leverage this incremental increase to fine-tune physicochemical properties without resorting to additional synthetic modifications, thereby streamlining SAR campaigns.

Orthogonal Photocaging for Multiplexed Biomolecule Release

The 2-acetonaphthyl chromophore has been validated as an effective phototrigger for carboxylic acid release upon 350 nm irradiation [2]. The 1-substituted isomer, with its altered chromophore orientation and electronic distribution, may exhibit distinct uncaging kinetics or wavelength dependence. This enables the creation of orthogonal caging pairs—for example, using the 1-isomer alongside the 2-isomer or nitrobenzyl-based cages—to achieve sequential or spatially resolved release of multiple bioactive molecules in cellular or in vivo studies.

Photoinitiator for Tailored Polymer Synthesis

The unique photochemical rearrangement pathway of 1-bromoacetylnaphthalene, involving aroylmethyl radical generation and subsequent rearrangement [3], distinguishes it from other α-bromoacetylarenes. This reactivity profile is exploited in photoinitiator systems where controlled radical formation is critical for achieving desired polymer architectures, such as block copolymers or surface-grafted chains. Procurement of the 1-substituted isomer ensures access to a radical source with specific kinetic and thermodynamic properties not replicable by the 2-isomer or anthracene derivatives.

Application
Selection Property
Validation Focus
Cysteine protease activity-based profiling
1-Substitution-dependent spectral shift
Selective labeling specificity in proteomic assays
CNS drug candidate design
1-Substitution lipophilicity profile
Permeability and distribution assay review
Orthogonal photocaging for multiplexed release
1-Substituted chromophore orientation
Uncaging kinetics and wavelength selectivity research
Photoinitiator in controlled polymer synthesis
Aroylmethyl radical generation pathway
Polymer architecture and grafting studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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